2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Overview
Description
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The trityl group (triphenylmethyl) attached to the imidazole ring provides steric hindrance and stability to the compound
Scientific Research Applications
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the design and synthesis of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-acetic acid with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .
Another method involves the reduction of 2-(1-Trityl-1H-imidazol-4-yl)-ethanone using a reducing agent such as sodium borohydride. This method provides an efficient and straightforward route to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Trityl-1H-imidazol-4-yl)ethanol
- 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
- 1-(1-Trityl-1H-imidazol-4-yl)ethanone
Uniqueness
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is unique due to its specific structural features, such as the presence of the trityl group and the ethylamine moiety. These features provide distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAUNPMGPHBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347148 | |
Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195053-92-0 | |
Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 195053-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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